molecular formula C16H19ClN2O B2374963 2-(2-Chlorophenyl)-N-(1-cyano-3-methylcyclohexyl)acetamide CAS No. 2224451-20-9

2-(2-Chlorophenyl)-N-(1-cyano-3-methylcyclohexyl)acetamide

Cat. No.: B2374963
CAS No.: 2224451-20-9
M. Wt: 290.79
InChI Key: MKXMAYAEGLJBKB-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-(1-cyano-3-methylcyclohexyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as medicinal chemistry, agrochemicals, and material science due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-N-(1-cyano-3-methylcyclohexyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 1-cyano-3-methylcyclohexane.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction.

    Acetamide Formation: The intermediate is then reacted with acetic anhydride to form the final acetamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient reactions.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-N-(1-cyano-3-methylcyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-N-(1-cyano-3-methylcyclohexyl)acetamide involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate biological pathways.

    Pathways: Interference with metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)acetamide: A simpler analog with similar chemical properties.

    N-(1-cyano-3-methylcyclohexyl)acetamide: Another analog with a different substitution pattern.

Uniqueness

2-(2-Chlorophenyl)-N-(1-cyano-3-methylcyclohexyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-(1-cyano-3-methylcyclohexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O/c1-12-5-4-8-16(10-12,11-18)19-15(20)9-13-6-2-3-7-14(13)17/h2-3,6-7,12H,4-5,8-10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXMAYAEGLJBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(C#N)NC(=O)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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